molecular formula C13H10N2O2S B11739807 2-{[(4-Hydroxy-3-methoxyphenyl)methylidene]amino}thiophene-3-carbonitrile

2-{[(4-Hydroxy-3-methoxyphenyl)methylidene]amino}thiophene-3-carbonitrile

Cat. No.: B11739807
M. Wt: 258.30 g/mol
InChI Key: RBPOPCUDUZQBMH-UHFFFAOYSA-N
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Description

2-{[(4-Hydroxy-3-methoxyphenyl)methylidene]amino}thiophene-3-carbonitrile is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Hydroxy-3-methoxyphenyl)methylidene]amino}thiophene-3-carbonitrile typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Hydroxy-3-methoxyphenyl)methylidene]amino}thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Substituted thiophene derivatives with different functional groups.

Scientific Research Applications

2-{[(4-Hydroxy-3-methoxyphenyl)methylidene]amino}thiophene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-{[(4-Hydroxy-3-methoxyphenyl)methylidene]amino}thiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to induce therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Hydroxyphenyl)methylidene]amino}thiophene-3-carbonitrile
  • 2-{[(4-Methoxyphenyl)methylidene]amino}thiophene-3-carbonitrile
  • 2-{[(4-Hydroxy-3-methoxyphenyl)methylidene]amino}furan-3-carbonitrile

Uniqueness

2-{[(4-Hydroxy-3-methoxyphenyl)methylidene]amino}thiophene-3-carbonitrile is unique due to the presence of both the hydroxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The thiophene ring also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

2-[(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-3-carbonitrile

InChI

InChI=1S/C13H10N2O2S/c1-17-12-6-9(2-3-11(12)16)8-15-13-10(7-14)4-5-18-13/h2-6,8,16H,1H3

InChI Key

RBPOPCUDUZQBMH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=C(C=CS2)C#N)O

Origin of Product

United States

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